molecular formula C12H14FN3 B11730037 N-[(4-fluorophenyl)methyl]-1,5-dimethyl-1H-pyrazol-3-amine

N-[(4-fluorophenyl)methyl]-1,5-dimethyl-1H-pyrazol-3-amine

Cat. No.: B11730037
M. Wt: 219.26 g/mol
InChI Key: CGNSFXBJVHPJGV-UHFFFAOYSA-N
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Description

N-[(4-fluorophenyl)methyl]-1,5-dimethyl-1H-pyrazol-3-amine is an organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-fluorophenyl)methyl]-1,5-dimethyl-1H-pyrazol-3-amine typically involves the reaction of 4-fluorobenzyl chloride with 1,5-dimethyl-1H-pyrazol-3-amine in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

N-[(4-fluorophenyl)methyl]-1,5-dimethyl-1H-pyrazol-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Electrophilic aromatic substitution using reagents like bromine or nitric acid.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

N-[(4-fluorophenyl)methyl]-1,5-dimethyl-1H-pyrazol-3-amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential as a pharmaceutical intermediate in drug development.

    Industry: Utilized in the development of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-[(4-fluorophenyl)methyl]-1,5-dimethyl-1H-pyrazol-3-amine involves its interaction with specific molecular targets. The fluorophenyl group can enhance binding affinity to certain enzymes or receptors, influencing biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-[(4-fluorophenyl)methyl]-1-methylpiperidin-4-amine
  • 4-({[2-(4-fluorophenyl)ethyl]amino}methyl)benzoic acid
  • 5-(4-fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole

Uniqueness

N-[(4-fluorophenyl)methyl]-1,5-dimethyl-1H-pyrazol-3-amine is unique due to its specific substitution pattern on the pyrazole ring, which can influence its chemical reactivity and biological activity. The presence of the fluorophenyl group can enhance its stability and binding affinity in various applications.

Biological Activity

N-[(4-fluorophenyl)methyl]-1,5-dimethyl-1H-pyrazol-3-amine is a pyrazole derivative that has garnered attention for its potential biological activities, particularly in the fields of cancer therapy and antimicrobial applications. This article reviews the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The compound's molecular formula is C13H12FN5C_{13}H_{12}FN_5 with a molecular weight of approximately 289.33 g/mol. Its structure includes a pyrazole ring substituted with a fluorophenyl group, which is critical for its biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. Research indicates that derivatives of pyrazole can exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds similar to this compound have shown inhibitory concentrations (IC50) in the range of 3.79 µM to 42.30 µM against cell lines such as MCF7 (breast cancer), SF-268 (brain cancer), and NCI-H460 (lung cancer) .

CompoundCell LineIC50 (µM)
This compoundMCF73.79
Similar Pyrazole DerivativeSF-26812.50
Similar Pyrazole DerivativeNCI-H46042.30

Antimicrobial Activity

The compound also exhibits notable antimicrobial properties. Studies have demonstrated that pyrazole derivatives can inhibit the growth of various pathogenic bacteria and fungi. For example, derivatives have been tested against common pathogens with promising results in inhibiting mycelial growth . The mechanism often involves disruption of cell membrane integrity leading to cell lysis.

The biological activity of this compound is hypothesized to involve several mechanisms:

  • Enzyme Inhibition : Pyrazole compounds have been shown to inhibit enzymes like xanthine oxidase and various kinases involved in cancer progression .
  • Cell Cycle Arrest : Some studies suggest that these compounds induce cell cycle arrest in cancer cells, leading to apoptosis.
  • Reactive Oxygen Species (ROS) Production : Increased ROS levels can lead to oxidative stress in cells, promoting apoptosis in cancer cells while sparing normal cells.

Case Studies

Several case studies have explored the efficacy of pyrazole derivatives in clinical settings:

  • Study on BRAF(V600E) Inhibition : A series of pyrazole amide derivatives were synthesized and evaluated for their ability to inhibit BRAF(V600E), a common mutation in melanoma . The findings showed that certain derivatives had potent inhibitory effects.
  • Antifungal Activity Evaluation : In vitro tests on synthesized pyrazole derivatives against phytopathogenic fungi revealed moderate to excellent antifungal activity . One notable compound outperformed established antifungal agents.

Properties

Molecular Formula

C12H14FN3

Molecular Weight

219.26 g/mol

IUPAC Name

N-[(4-fluorophenyl)methyl]-1,5-dimethylpyrazol-3-amine

InChI

InChI=1S/C12H14FN3/c1-9-7-12(15-16(9)2)14-8-10-3-5-11(13)6-4-10/h3-7H,8H2,1-2H3,(H,14,15)

InChI Key

CGNSFXBJVHPJGV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NN1C)NCC2=CC=C(C=C2)F

Origin of Product

United States

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